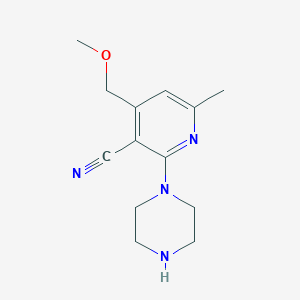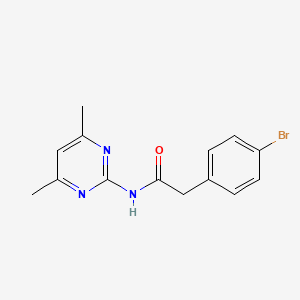
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide, commonly known as CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of CMTM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, CMTM has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a critical role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
CMTM has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of inflammatory responses. Additionally, CMTM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential applications in the treatment of these conditions.
実験室実験の利点と制限
One of the main advantages of CMTM for lab experiments is its potential as a tool for the development of new anti-cancer drugs. Its ability to inhibit the activity of histone deacetylase makes it a promising candidate for the development of new drugs that target this enzyme. Additionally, CMTM has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other anti-cancer drugs.
However, there are also some limitations to the use of CMTM in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of CMTM is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions for research on CMTM. One area of focus is the development of new anti-cancer drugs based on the structure of CMTM. Additionally, further research is needed to fully understand the mechanism of action of CMTM and to optimize its use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of CMTM for the treatment of neurodegenerative diseases.
合成法
CMTM is synthesized through a multi-step process that involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure CMTM. The synthesis of CMTM is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
CMTM has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. CMTM has been shown to have significant anti-cancer activity in vitro, making it a potential candidate for the development of new anti-cancer drugs. Additionally, CMTM has been studied for its potential applications in the field of neurodegenerative diseases, with promising results in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKVPBQVGEYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)
![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)

![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)



![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)